1H-Perimidine
Description
Properties
IUPAC Name |
1H-perimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQTWLBJPNLKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC=NC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174343 | |
| Record name | Perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204-02-4 | |
| Record name | Perimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000204024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Aldehyde-Based Cyclocondensation
The most established route involves the condensation of 1,8-diaminonaphthalene with aldehydes under acidic or catalytic conditions. A 2016 study demonstrated that 2-substituted-1H-perimidines could be synthesized using N-bromosuccinimide (NBS) as a catalyst under ultrasonication, achieving yields of 70–90% within 13–25 minutes. Key advantages include:
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Solvent compatibility : Water served as the solvent, aligning with green chemistry principles.
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Electronic effects : Electron-withdrawing groups on aldehydes (e.g., nitro, chloro) accelerated reaction rates due to enhanced electrophilicity.
Comparative analysis revealed that ultrasonication reduced reaction times by 50% compared to conventional heating (Table 1).
Table 1: Conventional vs. Ultrasonication Methods for 2-Substituted-1H-Perimidines
| Entry | Aldehyde Substituent | Conventional Time (min) | Ultrasonication Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Thiophen-2-yl | 120 | 25 | 85 |
| 2 | 4-Nitrobenzyl | 150 | 20 | 90 |
| 3 | 4-Methoxybenzyl | 180 | 30 | 75 |
Transition Metal-Catalyzed Syntheses
Cobalt-Catalyzed Acceptorless Dehydrogenative Annulation
A groundbreaking 2024 study reported the first cobalt(II)-catalyzed synthesis of 2,3-dihydro-1H-perimidine via acceptorless dehydrogenative annulation (ADA). This method utilized benzyl alcohols as substrates, with the Co(II) catalyst facilitating simultaneous dehydrogenation and C–N bond formation.
Magnetic Nanocatalysts
Fe₃O₄-GO-ZrO₂, a magnetic graphene oxide composite, enabled the synthesis of 2-aryl-1H-perimidines in ethanol at 70°C with 80–95% yields. Notable features include:
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Reusability : The catalyst retained activity for three cycles without significant leaching (VSM analysis confirmed <5% ZrO₂ loss).
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Dehydrogenation capability : The same catalyst oxidized 2,3-dihydro-1H-perimidine to 1H-perimidine, eliminating the need for separate oxidizing agents.
Table 2: Fe₃O₄-GO-ZrO₂-Catalyzed Synthesis of 1H-Perimidines
| Entry | Aldehyde | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 15 | 95 |
| 2 | 4-Tolualdehyde | 20 | 80 |
| 3 | 4-Nitrobenzaldehyde | 10 | 95 |
| 4 | 2-Chlorobenzaldehyde | 25 | 80 |
Solvent-Free and Microwave-Assisted Approaches
Solvent-Free Cyclization
A 2020 protocol achieved 71% yield for 2-phenyl-1H-perimidine within 90 minutes under solvent-free conditions. This method minimized waste generation but required higher temperatures (120°C), limiting compatibility with thermally sensitive substrates.
Functionalization and Derivatization
N-Methylation Strategies
N-Methylated analogs (e.g., 1-methyl-1H-perimidine) were synthesized via reductive methylation using formaldehyde and sodium cyanoborohydride, with yields dependent on stoichiometry. Single-crystal X-ray analysis confirmed planar geometries and intermolecular π-stacking.
Post-Synthetic Modifications
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Halogenation : Electrophilic bromination at the peri-positions proceeded regioselectively in dichloromethane.
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Cross-Coupling : Suzuki-Miyaura reactions introduced aryl groups at C2, though yields were moderate (50–65%) due to steric hindrance.
Comparative Analysis of Methodologies
Table 3: Key Metrics Across Synthetic Methods
| Method | Catalyst | Time | Yield (%) | Green Metrics |
|---|---|---|---|---|
| Classical Condensation | NBS | 13–25 min | 70–90 | ★★★☆☆ |
| Cobalt-Catalyzed ADA | Co(II) complex | 6–12 h | 75–87 | ★★★★☆ |
| Magnetic Nanocatalysis | Fe₃O₄-GO-ZrO₂ | 10–25 min | 80–95 | ★★★★★ |
| Solvent-Free | None | 90 min | 71 | ★★★★☆ |
Chemical Reactions Analysis
1H-Perimidine undergoes a variety of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperature and pressure conditions . The major products formed from these reactions are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
1H-Perimidine exhibits a wide range of biological activities, making it a valuable scaffold in drug discovery. Its derivatives have shown promise as:
- Antitumor Agents : Certain perimidine derivatives have been identified as effective against various cancer cell lines. For instance, studies have demonstrated their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Activity : Research indicates that this compound derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This has been attributed to their ability to disrupt bacterial cell membranes .
- Anti-inflammatory Effects : Some compounds derived from this compound have been shown to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Case Study: Antimicrobial Activity
A study conducted by Azeez et al. evaluated the antibacterial efficacy of various perimidine derivatives synthesized via cyclocondensation reactions. The results indicated that several compounds exhibited significant activity against E. coli compared to a standard antibiotic, gentamicin, highlighting the therapeutic potential of these derivatives in combating bacterial infections .
Polymer Chemistry
This compound is utilized in polymer chemistry for its role as a monomer or additive in the synthesis of advanced materials. Its applications include:
- Dye Intermediates : Perimidine derivatives serve as coloring agents in the dye industry, contributing to the production of vibrant colors in textiles and plastics .
- Conductive Polymers : Research has explored the incorporation of perimidine into conductive polymer matrices, enhancing their electrical properties for applications in organic electronics .
Data Table: Properties of Perimidine Derivatives in Polymer Applications
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High (up to 300°C) | Conductive polymers |
| Solubility | Soluble in organic solvents | Dye production |
| Electrical Conductivity | Variable (dependent on substitution) | Organic electronics |
Optoelectronics
The unique optical properties of this compound make it suitable for applications in optoelectronic devices:
- Fluorescent Chemo-sensors : Derivatives of this compound have been developed as fluorescent sensors for detecting metal ions and small organic molecules due to their strong photoluminescence properties .
- Photochemical Memory Devices : Research has demonstrated that perimidine-based compounds can be utilized in memory devices due to their ability to undergo reversible photochemical reactions, making them candidates for next-generation data storage solutions .
Catalytic Applications
In synthetic chemistry, this compound derivatives are employed as catalysts or ligands in various reactions:
- Catalytic Activity : Studies indicate that certain perimidines can act as efficient catalysts for organic transformations, including oxidation and cross-coupling reactions, enhancing reaction yields and selectivity .
Case Study: Catalysis in Organic Synthesis
Phadtare et al. reported a novel method for synthesizing substituted 2,3-dihydro-1H-perimidines using bis(oxalato)boric acid as a catalyst. The reaction conditions were optimized to achieve high yields (70–95%) under environmentally friendly conditions, showcasing the utility of perimidines in sustainable chemistry practices .
Mechanism of Action
The mechanism of action of perimidine involves its interaction with various molecular targets and pathways. For example, in medicinal applications, perimidine derivatives can intercalate with DNA, inhibiting the replication of cancer cells . The compound’s electronic properties also allow it to form complexes with metals, enhancing its activity in catalytic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
2.1.1. 1H-Perimidine vs. N-Methylated Derivatives
Methylation at the N1 position (e.g., 1-methyl-1H-perimidine) disrupts intramolecular hydrogen bonding observed in the parent compound. For instance, 2-(pyridin-2-yl)-1H-perimidine (1 ) exhibits a weak N1–H1⋯N3 hydrogen bond (distance: 2.19 Å), stabilizing its planar conformation. In contrast, methylation in 2 (1-methyl-2-(pyridin-2-yl)-1H-perimidine) introduces steric hindrance, leading to weak C12–H12A⋯N3 interactions instead . Di-N-methylated derivatives (e.g., 3 ) form ionic salts (e.g., perimidinium iodide) with distinct π-π stacking patterns (interplane distance: 3.447 Å) and Coulombic-dominated crystal packing .
2.1.2. 2-Thienyl- and 2-Aryl-Substituted Perimidines
Substituents at the 2-position significantly alter electronic properties. For example, 2-thienyl-perimidine derivatives exhibit red-shifted absorption spectra due to extended π-conjugation, making them suitable for panchromatic dyes in optoelectronics . In contrast, 2-aryl derivatives (e.g., 2-(p-tolyl)-1H-perimidine) display enhanced fluorescence, attributed to rigidified aromatic systems .
Reactivity and Functionalization
- Electrophilic Substitution : this compound undergoes electrophilic attack at the electron-rich naphthalene ring (C4 and C5 positions), while similar compounds like pyrimidines react at nitrogen atoms due to their electron-deficient nature .
- Nucleophilic Attack : The π-deficient dihydropyrimidine ring in this compound facilitates nucleophilic substitution, a feature shared with dihydropyrimidin-2(1H)-ones but absent in fully aromatic pyrimidines .
Data Tables
Table 1: Structural Parameters of Selected Perimidine Derivatives
Biological Activity
1H-Perimidine is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the various aspects of its biological activity, including antimicrobial, anti-inflammatory, antitumor, and antioxidant properties, as well as its applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a fused ring structure that contributes to its unique chemical properties. The compound serves as a precursor for various derivatives that enhance its biological efficacy.
Biological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study by Mobinikhaledi et al. reported the antibacterial effects of substituted perimidines against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Transition metal complexes of this compound have been synthesized and evaluated for their anti-inflammatory activities. These complexes demonstrated promising results in reducing inflammation markers in vitro .
- Antitumor Properties : The compound has been identified as a potential antitumor agent, with various derivatives showing cytotoxic effects against cancer cell lines. Research indicates that certain perimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antioxidant Activity : this compound also exhibits antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .
Synthesis of Derivatives
The synthesis of this compound derivatives is often achieved through various methods, including:
- Condensation Reactions : The reaction of 1,8-naphthalenediamine with aldehydes under acidic conditions leads to the formation of perimidines. For example, Azeez et al. reported efficient one-pot synthesis methods yielding high purity perimidines .
- Catalytic Methods : Recent advancements have introduced environmentally friendly catalytic methods for synthesizing perimidines using Brønsted acids or metal catalysts, enhancing yield and reducing reaction time .
Antimicrobial Evaluation
A notable study conducted by Alinezhad and Zare evaluated the antibacterial activity of this compound derivatives synthesized from 1,8-naphthalenediamine and various carbonyl compounds. The results indicated that these compounds exhibited significant antibacterial activity, particularly against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Perimidine Derivative A | 12.5 | E. coli |
| Perimidine Derivative B | 6.25 | S. aureus |
Antitumor Activity
In another research effort, the cytotoxic effects of various perimidine derivatives were tested on human cancer cell lines. The study revealed that certain derivatives could significantly reduce cell viability at concentrations as low as 10 µM, suggesting their potential for development into therapeutic agents .
Q & A
Basic Question
- Chromatography : Use HPLC-DAD/ELSD (C18 column, acetonitrile/water gradient) to detect byproducts.
- Mass spectrometry : HRMS-ESI in positive ion mode for exact mass determination.
- In situ monitoring : ReactIR to track intermediate formation .
How can researchers address contradictory data between spectroscopic and crystallographic results?
Advanced Question
Contradictions (e.g., NMR suggesting planar geometry vs. XRD showing distortion) often arise from dynamic processes in solution. Methodologies:
- VT-NMR : Probe temperature-dependent conformational changes.
- DFT-MD simulations : Model solution-phase behavior over 100+ ps trajectories.
- Synchrotron XRD : Collect high-resolution data (<0.8 Å) to resolve subtle distortions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
